![molecular formula C12H10BrN5O B12545118 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one CAS No. 142580-98-1](/img/structure/B12545118.png)
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C12H10BrN5O It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one typically involves the bromination of an aniline derivative followed by a coupling reaction with a purine derivative. One common method involves the following steps:
Bromination: Aniline is reacted with bromine in the presence of a catalyst to introduce the bromomethyl group.
Coupling Reaction: The brominated aniline is then coupled with a purine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound is utilized in the synthesis of more complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The purine moiety can interact with nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Chloromethyl)anilino]-3,7-dihydro-6H-purin-6-one
- 2-[3-(Methyl)anilino]-3,7-dihydro-6H-purin-6-one
- 2-[3-(Hydroxymethyl)anilino]-3,7-dihydro-6H-purin-6-one
Uniqueness
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds may not. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
142580-98-1 |
|---|---|
Fórmula molecular |
C12H10BrN5O |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
Clave InChI |
CWEQKRIIECOKPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


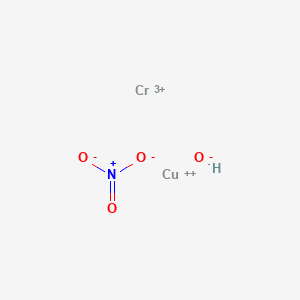
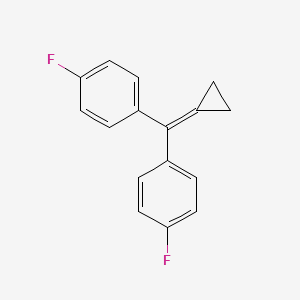
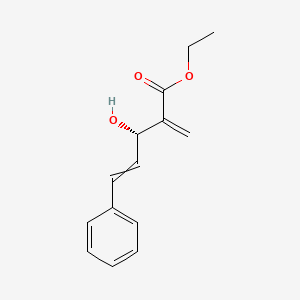
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
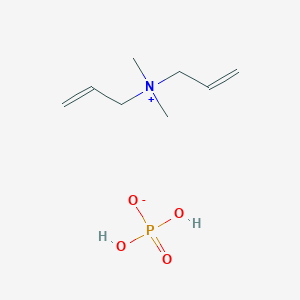

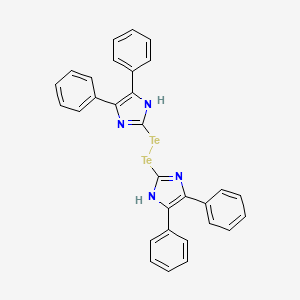
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
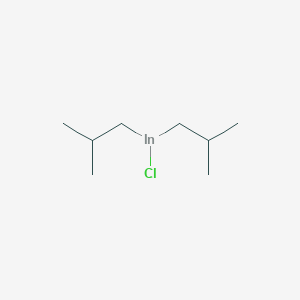
![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)
